molecular formula C22H25N3O5 B11289064 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B11289064
M. Wt: 411.5 g/mol
InChI Key: OOTAEANUBHWQBP-UHFFFAOYSA-N
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Description

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives. This compound is characterized by the presence of a piperazine ring, an acetyl group, and a methoxybenzamido group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperazine derivative: Starting with piperazine, an acetylation reaction is performed using acetic anhydride to introduce the acetyl group.

    Coupling with benzoic acid derivative: The acetylated piperazine is then coupled with a benzoic acid derivative through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the methoxy group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXYBENZAMIDO)BENZOATE would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it could inhibit enzyme activity or bind to receptor sites, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-HYDROXYBENZOYL)BENZOATE
  • METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZOYL)BENZOATE
  • METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-NITROBENZOYL)BENZOATE

Uniqueness

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXYBENZAMIDO)BENZOATE is unique due to the presence of the methoxybenzamido group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C22H25N3O5/c1-15(26)24-10-12-25(13-11-24)20-9-6-17(22(28)30-3)14-19(20)23-21(27)16-4-7-18(29-2)8-5-16/h4-9,14H,10-13H2,1-3H3,(H,23,27)

InChI Key

OOTAEANUBHWQBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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